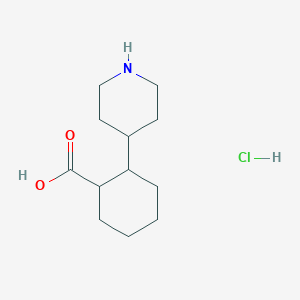

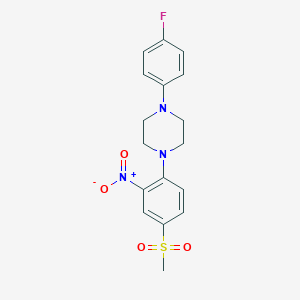

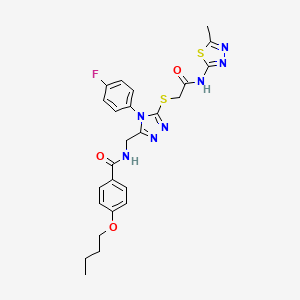

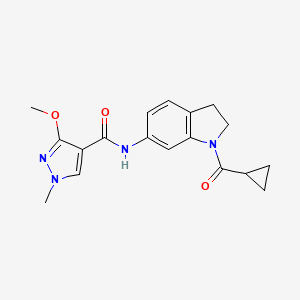

4-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4H-chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds like 4-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4H-chromene-2-carboxamide involves multi-step synthetic routes that often require precise control over reaction conditions to achieve high yields and selectivity. The synthesis of chromeno[4,3-b]pyridin/quinolin-one derivatives, which share a similar structural backbone with the compound , has been extensively studied. These compounds are synthesized through various methodologies, including classical reaction protocols, ultrasound-mediated reactions, microwave-mediated reactions, organo-catalyzed reactions, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols starting from suitable precursors (Patra & Kar, 2021).

Scientific Research Applications

Crystal Structure and Polymorphism

- Structural Analysis : The crystal structures of similar chromene derivatives, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, show variations in conformation and polymorphism. These studies provide insights into the molecular arrangement and potential applications in material science and molecular engineering (Reis et al., 2013).

Biological Activity and Synthesis

- Anticholinesterase Activity : Certain coumarin-3-carboxamides derivatives exhibit significant activity against acetylcholinesterase (AChE), a key enzyme involved in neurological functions. This suggests potential therapeutic applications for neurological disorders (Ghanei-Nasab et al., 2016).

- Antibacterial Properties : Derivatives of 4H-chromene-3-carboxamide, such as those synthesized using cerium ammonium nitrate, have shown promising antibacterial activity against various bacterial strains. This highlights the potential of these compounds in developing new antibacterial agents (Chitreddy & Shanmugam, 2017).

- Alzheimer's Disease Treatment : Some tacrine-4-oxo-4H-chromene hybrids demonstrate inhibitory activities against cholinesterases and β-secretase 1, suggesting their use in Alzheimer's disease treatment due to their multifunctional properties (Fernández-Bachiller et al., 2012).

Synthesis and Chemical Properties

- Rapid Synthesis Methods : Research on efficient synthetic methods for chromene derivatives, like 4-oxo-4H-chromene-3-carboxylic acid, is crucial for the development of new compounds with potential applications in pharmaceuticals and material sciences (Zhu et al., 2014).

Non-Linear Optical Properties

- Electronic and Structural Analysis : Studies on novel coumarin-based pyrano-chromene derivatives have explored their electronic and structural aspects, suggesting distinct non-linear optical properties. This research opens avenues for the use of these compounds in optical technologies (Arif et al., 2022).

properties

IUPAC Name |

4-oxo-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c22-14-9-16(25-15-4-2-1-3-12(14)15)18(24)19-11-5-6-13-10(7-11)8-17(23)21-20-13/h1-4,8-9,11H,5-7H2,(H,19,24)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGNYCWKLYYGRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)propyl]-N'-phenyloxamide](/img/structure/B2480444.png)

![4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B2480450.png)